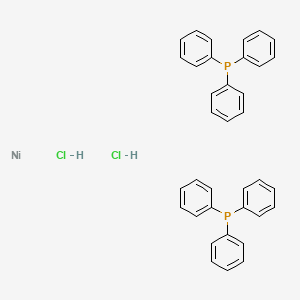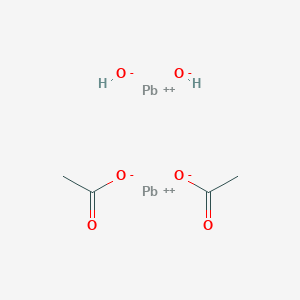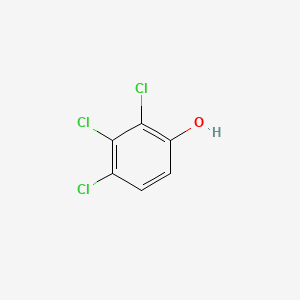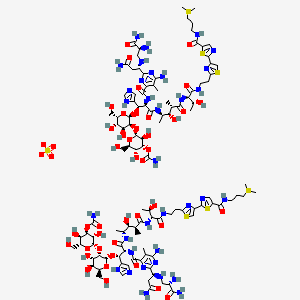![molecular formula C16H20ClN B7800865 bis[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B7800865.png)
bis[(1R)-1-phenylethyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its two phenylethyl groups attached to a central nitrogen atom, forming a stable cationic structure when paired with a chloride anion.
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic bis[(1R)-1-phenylethyl]amine using chiral resolving agents.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts to selectively produce the (1R)-enantiomer.
Industrial Production Methods: Industrial production typically involves large-scale asymmetric synthesis, optimizing reaction conditions to achieve high enantiomeric purity and yield. The process may include the use of continuous flow reactors and advanced purification techniques to ensure product quality.
Types of Reactions:
Oxidation: Bis[(1R)-1-phenylethyl]azanium;chloride can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are typically employed under mild conditions.
Major Products Formed:
Oxidation: Imine or oxime derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amines with various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Bis[(1R)-1-phenylethyl]azanium;chloride is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Biology: The compound serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Industry: The compound finds use in the chemical industry as a reagent for organic synthesis and as a chiral resolving agent.
Mécanisme D'action
The mechanism by which bis[(1R)-1-phenylethyl]azanium;chloride exerts its effects involves its interaction with specific molecular targets and pathways. The chiral nature of the compound allows it to selectively bind to enzymes or receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Bis[(1S)-1-phenylethyl]azanium;chloride: The enantiomer of bis[(1R)-1-phenylethyl]azanium;chloride, with similar chemical properties but different biological activity.
Bis[(1R)-1-phenylethyl]amine: A closely related compound without the chloride anion, used in different synthetic applications.
Bis[(1R)-1-phenylethyl]ammonium chloride: Another similar compound with a different cationic structure.
Uniqueness: this compound is unique in its chiral purity and specific applications in asymmetric synthesis and drug development. Its enantiomeric form and related compounds have distinct biological activities and industrial uses.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
bis[(1R)-1-phenylethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-DTPOWOMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH2+]C(C)C2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[NH2+][C@H](C)C2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
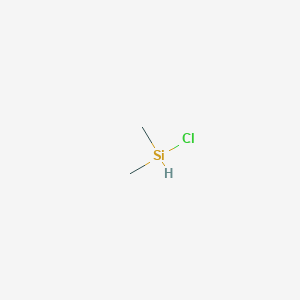

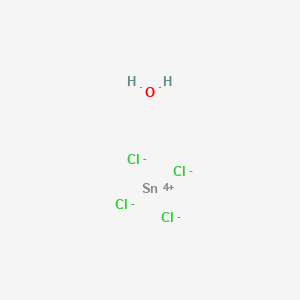
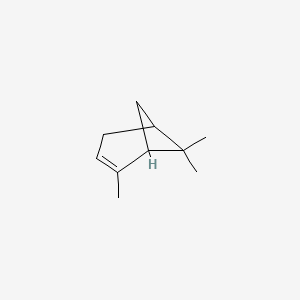
![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B7800812.png)
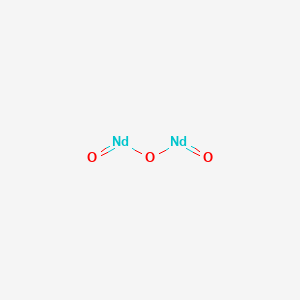
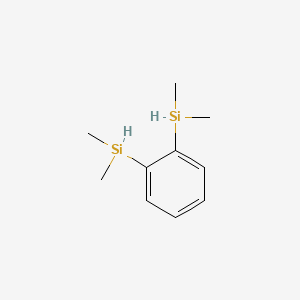
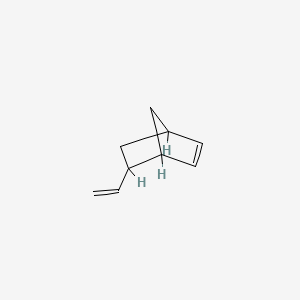
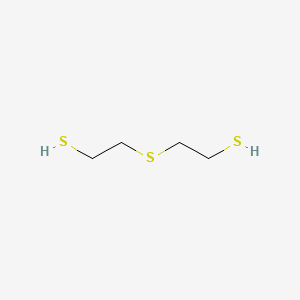
![bis[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B7800858.png)
